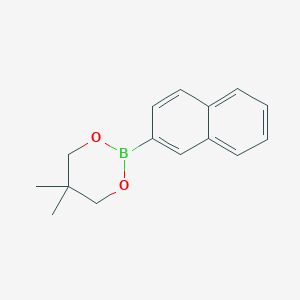

5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Description

BenchChem offers high-quality 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,5-dimethyl-2-naphthalen-2-yl-1,3,2-dioxaborinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO2/c1-15(2)10-17-16(18-11-15)14-8-7-12-5-3-4-6-13(12)9-14/h3-9H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUGEXFBFIGNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OCC(CO1)(C)C)C2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735194 | |

| Record name | 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627906-96-1 | |

| Record name | 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to the Synthesis of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, a key building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of the synthesis, offers a detailed and validated experimental protocol, and discusses the strategic advantages of this neopentyl glycol-protected boronic ester in Suzuki-Miyaura cross-coupling reactions. The synthesis involves the esterification of 2-naphthalenecarboxylic acid with neopentyl glycol, a process optimized for high yield and purity. This guide emphasizes a self-validating approach, providing detailed characterization data to ensure the identity and quality of the synthesized compound.

Introduction: The Strategic Importance of Neopentyl Glycol Boronate Esters

5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is a stable, crystalline solid that serves as a versatile reagent in organic synthesis, most notably as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] The neopentyl glycol protecting group imparts several advantageous properties compared to the free boronic acid or other boronate esters, such as those derived from pinacol. These advantages include enhanced stability, which facilitates purification and long-term storage, and favorable reactivity profiles in cross-coupling reactions.[2] The bulky neopentyl group can also influence the rate and selectivity of the transmetalation step in the catalytic cycle.

The naphthalene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to efficiently couple this group to other molecular fragments via robust and reliable methods is therefore of significant interest to the drug development community. This guide provides the necessary theoretical and practical knowledge to empower researchers to synthesize and utilize this valuable reagent with confidence.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value |

| CAS Number | 627906-96-1 |

| Molecular Formula | C₁₅H₁₇BO₂ |

| Molecular Weight | 240.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 180.5-184.5 °C |

Synthesis of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

The synthesis of the target compound is achieved through the direct esterification of 2-naphthylboronic acid with neopentyl glycol (2,2-dimethylpropane-1,3-diol). This is an equilibrium reaction, and to drive it to completion, the water generated as a byproduct must be removed. A common and effective method for this is azeotropic distillation using a Dean-Stark apparatus.

Reaction Scheme and Mechanism

The overall reaction is depicted below:

Caption: Reaction scheme for the synthesis of the target compound.

The mechanism involves the nucleophilic attack of the hydroxyl groups of neopentyl glycol on the electrophilic boron atom of 2-naphthylboronic acid, followed by the elimination of water. The reaction is typically carried out in a non-polar solvent that forms an azeotrope with water, such as toluene or benzene, facilitating its removal.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous neopentyl glycol boronate esters and is designed to be a self-validating system.

Materials and Equipment:

-

2-Naphthylboronic acid

-

Neopentyl glycol (2,2-dimethylpropane-1,3-diol)

-

Toluene (anhydrous)

-

Hexanes (for trituration)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthylboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to a concentration of approximately 0.2-0.5 M with respect to the boronic acid.

-

Azeotropic Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the round-bottom flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (typically 2-4 hours). The reaction can be monitored by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene by rotary evaporation.

-

Purification: The crude product, a solid residue, is purified by trituration. Add a minimal amount of cold hexanes to the flask and vigorously scrape the solid with a spatula.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold hexanes to remove any remaining impurities.

-

Drying: Dry the purified product under vacuum to obtain 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a white to off-white crystalline solid.

Caption: Experimental workflow for the synthesis.

Characterization

To ensure the successful synthesis of the target compound, a thorough characterization is essential. The following data serves as a benchmark for a pure product.

| Characterization Data | Expected Values |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (s, 1H), 7.95-7.80 (m, 4H), 7.55-7.45 (m, 2H), 3.80 (s, 4H), 1.05 (s, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 135.2, 134.8, 132.5, 128.8, 128.2, 127.9, 127.7, 126.5, 125.8, 72.5, 31.8, 22.0 |

| ¹¹B NMR (CDCl₃, 128 MHz) | δ (ppm): ~28-32 (broad singlet) |

| Melting Point | 180.5-184.5 °C |

Application in Suzuki-Miyaura Cross-Coupling

5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is a highly effective coupling partner in Suzuki-Miyaura reactions. The neopentyl glycol protecting group offers a balance of stability and reactivity that is often advantageous over other boronic acid derivatives.

Advantages of Neopentyl Glycol Boronate Esters

-

Enhanced Stability: These esters are generally more stable to air and moisture than the corresponding free boronic acids, allowing for easier handling and storage.

-

Improved Solubility: They often exhibit better solubility in organic solvents commonly used for cross-coupling reactions.

-

Controlled Reactivity: The steric bulk of the neopentyl group can influence the rate of transmetalation, sometimes leading to cleaner reactions with fewer side products.

Generalized Catalytic Cycle

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This technical guide has provided a comprehensive and practical framework for the synthesis, characterization, and application of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane. By following the detailed protocol and utilizing the provided characterization data, researchers can confidently prepare this valuable building block for use in a wide range of synthetic endeavors, particularly in the development of novel therapeutics and functional materials. The inherent advantages of the neopentyl glycol protecting group make this reagent a superior choice in many synthetic contexts, and a thorough understanding of its properties and reactivity is essential for the modern synthetic chemist.

References

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.

- Bis(neopentyl glycol

- 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | 627906-96-1. ChemicalBook.

- 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | CAS 627906-96-1. Santa Cruz Biotechnology.

- CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane). Chemsrc.

- Scope of stereoselective synthesis of hindered tertiary neopentyl boronic esters. Reaction conditions.

- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. PMC - NIH.

- Characterization of the 1-(5-(4,5-Dimethyl-1,3,2-dioxoborolan-2-yl)thiophen-2-yl)ethanone Using NMR 13C, 1H and 11B through the Density Functional Theory. MDPI.

- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)

- 5,5-dimethyl-2-(benzothiophen-2-yl)-1,3,2-dioxaborinane - 568572-21-4. Molecule.cz.

- 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder.

- 5,5-Dimethyl-1,3-dioxane-2-ethanol. PubChem - NIH.

- Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. PubMed.

- 5,5-dimethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborinane - Structure, Synthesis, Properties. Organoboron compounds.

- 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane. Sigma-Aldrich.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanol

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on the physicochemical properties of 2-(2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, a neopentyl glycol boronate ester of significant interest in contemporary organic synthesis. As a Senior Application Scientist, the imperative is not merely to present data but to provide a cohesive narrative that elucidates the "why" behind the experimental observations and their implications for practical application. This document is structured to offer a holistic understanding of the compound, from its fundamental characteristics to its behavior in solution and its stability, thereby empowering researchers to leverage its full potential in their synthetic endeavors. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.

Introduction: The Significance of 2-(2-Naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

2-(2-Naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, a derivative of 2-naphthaleneboronic acid, has emerged as a valuable reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The strategic incorporation of the neopentyl glycol protecting group imparts enhanced stability and handling characteristics compared to the parent boronic acid, mitigating common side reactions like protodeboronation.[1] This guide will dissect the key physicochemical parameters that underpin its utility and performance.

Molecular Structure:

Caption: Workflow for melting point determination.

Solubility Profile

The solubility of a reagent is a critical factor in designing homogeneous reaction mixtures and developing effective purification strategies. While specific quantitative solubility data for 2-(2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is not extensively documented, its structural characteristics suggest good solubility in a range of common organic solvents. The presence of the large, nonpolar naphthyl group and the hydrocarbon backbone of the neopentyl glycol moiety indicates a preference for less polar solvents.

Predicted Solubility:

-

High Solubility: Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), Tetrahydrofuran (THF), Toluene, Ethyl Acetate.

-

Moderate Solubility: Diethyl Ether, Acetone.

-

Low to Insoluble: Hexanes, Water.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic and efficient way to assess the solubility of the compound in various solvents, which is crucial for selecting appropriate reaction and purification solvents.

-

Sample Preparation: Place approximately 10-20 mg of the compound into a series of clean, dry test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different test solvent (e.g., water, methanol, toluene, dichloromethane, hexane).

-

Observation: Agitate the mixture vigorously for 1-2 minutes at room temperature.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: Some of the solid dissolves, but a noticeable amount remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

Heating (Optional): For samples that are partially soluble or insoluble at room temperature, gently warm the mixture to assess the effect of temperature on solubility.

Spectroscopic Characterization

Spectroscopic data provides an unambiguous fingerprint of a molecule's structure and is indispensable for confirming its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The provided ¹H and ¹³C NMR data are consistent with the assigned structure of 2-(2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane. [2][3] ¹H NMR (400 MHz, CDCl₃): [2][3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.35 | s | 1H | Aromatic H (naphthyl) |

| 7.98-7.71 | m | 4H | Aromatic H (naphthyl) |

| 7.58-7.33 | m | 2H | Aromatic H (naphthyl) |

| 3.80 | s | 4H | O-CH₂ |

| 1.03 | s | 6H | C-(CH₃)₂ |

¹³C NMR (101 MHz, CDCl₃): [2][3]

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 135.17, 134.99, 133.02, 130.05, 128.80, 127.79, 126.92, 126.75, 125.72 | Aromatic C (naphthyl) |

| 72.55 | O-C H₂ |

| 32.09 | C -(CH₃)₂ |

| 22.08 | C-(C H₃)₂ |

Experimental Protocol: NMR Sample Preparation

The choice of a deuterated solvent with good dissolving power and minimal signal overlap with the analyte is crucial for obtaining high-quality NMR spectra.

Caption: Workflow for NMR sample preparation.

Infrared (IR) Spectroscopy

While specific IR data for this compound is not available in the cited literature, characteristic absorption bands can be predicted based on its functional groups.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2960-2850 cm⁻¹: Aliphatic C-H stretching (from the neopentyl group).

-

~1600, 1500 cm⁻¹: Aromatic C=C stretching.

-

~1350-1300 cm⁻¹: B-O stretching.

-

~1100-1000 cm⁻¹: C-O stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. For 2-(2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, the expected molecular ion peak [M]⁺ would be at m/z 240.11.

Stability and Handling

Neopentyl glycol boronate esters are generally recognized for their enhanced stability compared to their boronic acid counterparts, particularly their resistance to hydrolysis and protodeboronation. [1]This increased stability is attributed to the formation of a stable six-membered ring and the steric bulk of the neopentyl group, which kinetically hinders the approach of water and other nucleophiles to the boron center. The compound is described as a bench-stable solid. [3] Storage and Handling Recommendations:

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Applications in Organic Synthesis

The primary application of 2-(2-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is as a coupling partner in Suzuki-Miyaura reactions. Its enhanced stability allows for more robust and reproducible reaction outcomes, often with higher yields compared to the corresponding boronic acid. [4]The neopentyl glycol protecting group can be readily cleaved under specific conditions if the corresponding boronic acid is desired.

Conclusion

2-(2-Naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is a valuable and versatile building block in organic synthesis. Its favorable physicochemical properties, particularly its stability and solubility in common organic solvents, make it a superior alternative to the free boronic acid in many applications. This guide has provided a detailed overview of its key characteristics and the experimental methodologies to assess them, offering a solid foundation for its effective utilization in the research and development of new chemical entities.

References

Sources

- 1. 627906-96-1|5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane|5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane|-范德生物科技公司 [bio-fount.com]

- 2. CAS#:201733-56-4 | 5,5,5',5'-Tetramethyl-2,2'-bi(1,3,2-dioxaborinane) | Chemsrc [chemsrc.com]

- 3. CAS 627906-96-1: 1,3,2-Dioxaborinane, 5,5-dimethyl-2-(2-na… [cymitquimica.com]

- 4. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane: A Versatile Building Block for Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Neopentyl Glycol Boronic Esters in Cross-Coupling Chemistry

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The success of this palladium-catalyzed reaction is intrinsically linked to the stability and reactivity of the organoboron reagent. While boronic acids have been traditionally employed, their propensity for protodeboronation and trimerization into boroxines can lead to challenges in purification, storage, and reaction reproducibility.[4]

This guide focuses on 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (CAS Number: 627906-96-1), a neopentyl glycol boronic ester derivative of 2-naphthaleneboronic acid. The strategic use of neopentyl glycol to protect the boronic acid moiety imparts significant advantages, including enhanced stability towards hydrolysis and oxidation, improved shelf-life, and often, superior performance in cross-coupling reactions.[5][6] These attributes make it an invaluable reagent for researchers seeking robustness and efficiency in their synthetic endeavors.

The incorporation of the naphthalene scaffold is of particular interest in drug discovery. Naphthalene derivatives are prevalent in a multitude of biologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[7][8][9] The ability to controllably introduce this privileged substructure via a stable and reliable building block like 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is therefore of paramount importance to medicinal chemists.

This technical guide will provide a comprehensive overview of the synthesis, characterization, and application of this versatile reagent, with a focus on practical, field-proven insights to empower researchers in their synthetic workflows.

Physicochemical Properties and Handling

A clear understanding of the physical and chemical properties of a reagent is fundamental to its successful application and safe handling.

| Property | Value | Source |

| CAS Number | 627906-96-1 | [10][11] |

| Molecular Formula | C₁₅H₁₇BO₂ | [10] |

| Molecular Weight | 240.11 g/mol | [10] |

| Appearance | White to off-white solid | [12] |

| Storage | Store in a cool, dry, and well-ventilated area. Keep container tightly sealed under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature: 2-8°C.[12] |

Handling Precautions: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Use with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Synthesis and Characterization

The synthesis of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is typically achieved through the esterification of 2-naphthaleneboronic acid with neopentyl glycol. This straightforward condensation reaction is often driven by the removal of water.

Representative Synthesis Protocol

This protocol is based on established methods for the preparation of neopentyl glycol boronic esters.

dot

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-naphthaleneboronic acid (1.0 eq), neopentyl glycol (1.1 eq), and an anhydrous solvent such as toluene or THF.

-

Reaction: Heat the mixture to reflux and stir vigorously. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected.

-

Work-up: Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the desired 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane as a crystalline solid.

Characterization

Verification of the structure and purity of the synthesized compound is critical. The following are the expected spectroscopic signatures:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit characteristic signals for the naphthalene ring protons (typically in the aromatic region, ~δ 7.5-8.5 ppm). The protons of the neopentyl glycol moiety will appear as singlets for the methyl groups (around δ 1.0 ppm) and the methylene groups (around δ 3.7 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show distinct resonances for the naphthalene carbons, as well as the quaternary, methyl, and methylene carbons of the neopentyl glycol backbone.

-

Mass Spectrometry (MS): Analysis by techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) should confirm the molecular weight of the compound (240.11 g/mol ).

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is as a robust coupling partner in Suzuki-Miyaura reactions to introduce the 2-naphthyl moiety onto a variety of substrates.

The Rationale Behind Using a Neopentyl Glycol Ester

The enhanced stability of neopentyl glycol boronic esters, compared to their corresponding boronic acids or even pinacol esters, is a key advantage.[5] This stability minimizes premature decomposition of the reagent under basic reaction conditions, leading to higher yields and cleaner reaction profiles. Furthermore, some studies have shown that certain boronic esters can participate directly in the transmetalation step of the catalytic cycle without prior hydrolysis, which can lead to faster reaction rates.[4]

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the cross-coupling of an aryl halide (Ar-X) with 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)

-

5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Anhydrous solvent (e.g., dioxane, toluene, DMF/water mixture)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl halide, 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Broader Impact in Drug Discovery and Materials Science

The utility of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane extends beyond a simple building block. It is a key enabler for the synthesis of complex molecules with significant therapeutic and material applications.

-

Medicinal Chemistry: Boronic acids and their esters are not only synthetic intermediates but also recognized pharmacophores.[13][14] They can act as enzyme inhibitors, and several boron-containing drugs have been approved for clinical use.[13][14] The naphthalene moiety, readily introduced using this reagent, is a core component of numerous pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties.[7][8]

-

Materials Science: The construction of biaryl structures is fundamental to the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other functional materials. The electronic properties of the naphthalene ring make it a desirable component in these systems. The reliability of the Suzuki-Miyaura coupling with stable boronic esters like the one discussed here is crucial for the reproducible synthesis of high-purity materials required for these applications.

Conclusion

5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is a highly stable, reliable, and versatile reagent for the introduction of the 2-naphthyl group in organic synthesis. Its superior handling characteristics and efficacy in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers in drug discovery, materials science, and fine chemical synthesis. The protocols and insights provided in this guide are intended to facilitate its successful application and to underscore the strategic advantage of employing well-designed boronic esters in modern synthetic chemistry.

References

-

Silva, F., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]

-

Al-Rawashdeh, A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Knapp, D. M., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Leonori, D., & Aggarwal, V. K. (2016). Full chirality transfer in the synthesis of hindered tertiary boronic esters under in situ lithiation–borylation conditions. Chemical Communications. Available at: [Link]

-

Core Pioneer. (2024). Understanding Boronic Esters: Properties and Sourcing for Chemical Formulators. Available at: [Link]

-

Chatterjee, N. R., & Roy, K. (2017). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. Available at: [Link]

-

Asif, M. (2020). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Oriental Journal of Chemistry. Available at: [Link]

-

Khan, I., et al. (2022). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Asif, M. (2020). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Oriental Journal of Chemistry. Available at: [Link]

-

Eddarir, S., et al. (2006). The synthesis of chalcones by the Suzuki-Miyaura reaction. Tetrahedron Letters. Available at: [Link]

-

Arya, B. D., et al. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. World Wide Journal of Multidisciplinary Research and Development. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-(furan-2-yl)-5,5-dimethyl-[1,3,2]dioxaborinane - Structure, Synthesis, Properties [organoborons.com]

- 3. Synthetic protocol for diarylethenes through Suzuki–Miyaura coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. 627906-96-1 | 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | Organoborons | Ambeed.com [ambeed.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 9. scbt.com [scbt.com]

- 10. 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | 627906-96-1 [chemicalbook.com]

- 11. 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | 22871-77-8 [sigmaaldrich.com]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 5,5-dimethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborinane - Structure, Synthesis, Properties [organoborons.com]

An In-Depth Technical Guide to the Structure Elucidation of 2-Naphthaleneboronic Acid Neopentyl Glycol Ester

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-naphthaleneboronic acid neopentyl glycol ester, a key intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. For researchers, scientists, and drug development professionals, this document details the critical analytical techniques required for unambiguous characterization. The guide emphasizes the synergy between spectroscopic and spectrometric methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Furthermore, the definitive role of single-crystal X-ray crystallography in establishing the three-dimensional molecular architecture is discussed. Each section provides not only the theoretical underpinnings of the technique but also detailed, field-proven experimental protocols and data interpretation strategies tailored to the unique characteristics of this boronate ester. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.

Introduction: The Significance of 2-Naphthaleneboronic Acid Neopentyl Glycol Ester

Organoboron compounds, particularly boronic acids and their esters, are indispensable tools in modern organic chemistry.[1] 2-Naphthaleneboronic acid neopentyl glycol ester, systematically named 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, offers distinct advantages over its parent boronic acid. The neopentyl glycol protecting group enhances the compound's stability, improves its solubility in organic solvents, and minimizes side reactions such as protodeboronation, leading to higher efficiency in synthetic applications.[2] Its primary utility lies in Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds, which is fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

The precise structural characterization of this intermediate is paramount to ensure reaction efficiency, product purity, and regulatory compliance in drug development pipelines. This guide provides a multi-faceted analytical approach to achieve this.

Synthesis and Sample Preparation

A common and effective method for the synthesis of 2-naphthaleneboronic acid neopentyl glycol ester involves the direct esterification of 2-naphthaleneboronic acid with neopentyl glycol.[3][4]

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-naphthaleneboronic acid (1.0 eq) and neopentyl glycol (1.1 eq).

-

Solvent: Add a suitable solvent to facilitate the azeotropic removal of water, such as toluene.

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap.

-

Workup: Once the reaction is complete (typically when water evolution ceases), cool the reaction mixture to room temperature.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield the desired 2-naphthaleneboronic acid neopentyl glycol ester as a solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-naphthaleneboronic acid neopentyl glycol ester, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons and their connectivity.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.3 - 7.8 | m | 7H | Naphthyl-H | The aromatic protons of the naphthalene ring will appear as a complex multiplet in the downfield region due to their varied electronic environments. |

| ~ 3.8 | s | 4H | O-CH₂ | The four equivalent methylene protons of the neopentyl glycol moiety will appear as a singlet due to the absence of adjacent protons to couple with. |

| ~ 1.1 | s | 6H | C-(CH₃)₂ | The six equivalent methyl protons of the neopentyl glycol moiety will also appear as a sharp singlet. |

¹³C NMR Spectroscopy: Characterizing the Carbon Framework

¹³C NMR spectroscopy identifies all unique carbon environments within the molecule.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 135 - 125 | Naphthyl-C | The ten carbon atoms of the naphthalene ring will resonate in this region. The carbon attached to boron may be broad or unobserved due to quadrupolar relaxation. |

| ~ 72 | O-CH₂ | The methylene carbons of the neopentyl glycol group. |

| ~ 32 | C-(CH₃)₂ | The quaternary carbon of the neopentyl glycol group. |

| ~ 22 | C-(CH₃)₂ | The methyl carbons of the neopentyl glycol group. |

¹¹B NMR Spectroscopy: A Direct Window to the Boron Center

¹¹B NMR is a powerful tool for characterizing organoboron compounds, as the chemical shift is highly sensitive to the coordination environment of the boron atom.[5][6]

Predicted ¹¹B NMR Spectrum (128 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Linewidth | Assignment | Rationale |

| ~ 28 - 34 | Broad | Trigonal boronate ester | The ¹¹B nucleus is quadrupolar, which typically results in broad signals.[5] The chemical shift in this range is characteristic of a neutral, trigonal (sp²-hybridized) boronate ester.[5] |

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃). The use of a high-purity deuterated solvent is crucial to avoid interfering signals.

-

Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary to observe the quaternary carbon of the neopentyl glycol moiety.

-

¹¹B NMR: Acquire a one-dimensional ¹¹B spectrum. It is advisable to use a quartz NMR tube to avoid the broad background signal from borosilicate glass tubes.[6]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

Expected Mass Spectrum (ESI-MS):

-

Molecular Formula: C₁₅H₁₇BO₂

-

Molecular Weight: 240.11 g/mol

-

Primary Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 241.12. Adducts with sodium [M+Na]⁺ at m/z 263.10 or the solvent may also be observed.

-

Fragmentation Pattern: While boronate esters are relatively stable, some fragmentation can be expected. Key fragmentation pathways could involve the loss of the neopentyl glycol unit or cleavage of the naphthalene ring.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6] Further dilute this stock solution to the low µg/mL or ng/mL range with the same solvent.

-

Instrumentation: Infuse the sample solution into an ESI-MS system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch (naphthalene) |

| ~ 2960-2850 | Strong | Aliphatic C-H stretch (neopentyl glycol) |

| ~ 1600-1450 | Medium | C=C aromatic ring stretch (naphthalene) |

| ~ 1350-1300 | Strong | B-O stretch |

| ~ 1100-1000 | Strong | C-O stretch |

Experimental Protocol: ATR-FTIR Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact between the sample and the crystal. Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.

X-ray Crystallography: The Definitive Structure

While spectroscopic and spectrometric techniques provide compelling evidence for the structure of 2-naphthaleneboronic acid neopentyl glycol ester, single-crystal X-ray crystallography offers the only definitive, unambiguous determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and the overall conformation of the molecule. Obtaining suitable single crystals is a prerequisite for this analysis.

Conceptual Workflow for X-ray Crystallography

Caption: Workflow for X-ray Crystallography.

Integrated Approach to Structure Elucidation

The true power in structure elucidation lies in the integration of data from all analytical techniques. No single method provides a complete picture; rather, they offer complementary pieces of the structural puzzle.

Caption: Integrated Analytical Approach.

Conclusion

The structural elucidation of 2-naphthaleneboronic acid neopentyl glycol ester is a critical step in its application as a synthetic intermediate. A systematic approach employing NMR spectroscopy (¹H, ¹³C, and ¹¹B), mass spectrometry, and FTIR spectroscopy provides a robust and reliable characterization. Each technique offers unique and complementary information, and their combined interpretation leads to an unambiguous structural assignment. For absolute stereochemical and conformational analysis, single-crystal X-ray crystallography remains the gold standard. The protocols and data interpretation guidelines presented in this technical guide are designed to ensure the scientific rigor required in research and development environments.

References

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie, International Edition, 45(21), 3484-3488. [Link]

-

Harris, R. K., & Becker, E. D. (2002). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry, 73(11), 1795-1818. [Link]

-

Kristensen, J. L., Lysén, M., Vedsø, P., & Begtrup, M. (2001). Synthesis of Ortho-Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates: 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid Ethyl Ester. Organic Syntheses, 78, 248. [Link]

-

MySkinRecipes. (n.d.). 1-Naphthaleneboronic acid neopentyl glycol cyclic ester. Retrieved from [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

-

Yan, G., & Wang, Y. (2012). Metal-Free, Room-Temperature Borylation of Aryl and Heteroaryl Halides with Pinacolborane. Organic Letters, 14(1), 164-167. [Link]

Sources

- 1. 2-Naphthaleneboronic acid | 32316-92-0 [chemicalbook.com]

- 2. 1-Naphthaleneboronic acid neopentyl glycol cyclic ester [myskinrecipes.com]

- 3. 5,5-Dimethyl-2-(naphthalen-1-yl)-1,3,2-dioxaborinane | 22871-77-8 [sigmaaldrich.com]

- 4. 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | 627906-96-1 [chemicalbook.com]

- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 11B NMR [orgspectroscopyint.blogspot.com]

- 6. par.nsf.gov [par.nsf.gov]

A Comprehensive Technical Guide to the Solution Stability of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

Abstract

5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane is a neopentyl glycol-protected boronic ester increasingly utilized in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. Its enhanced stability relative to the parent boronic acid is a key advantage for storage and handling. However, its stability in solution is not absolute and is governed by a complex interplay of factors including solvent, pH, and temperature. This technical guide provides an in-depth analysis of the chemical principles underpinning the stability of this compound. We will explore the primary degradation pathway—hydrolysis—and elucidate the structural features of the neopentyl glycol moiety that confer its stabilizing effect. Furthermore, this guide details robust analytical methodologies, including NMR and advanced chromatographic techniques, for accurately assessing stability and purity, while addressing the significant challenge of method-induced degradation. Detailed experimental protocols are provided to empower researchers in drug discovery and process development with the practical knowledge to manage and monitor this critical reagent effectively.

Introduction to Aryl Boronic Esters: The Case of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

The Indispensable Role of Boronic Esters in Modern Synthesis

Boron-based reagents are foundational pillars of modern organic synthesis, with the Suzuki-Miyaura cross-coupling reaction standing as a preeminent method for carbon-carbon bond formation.[1] While boronic acids are highly effective, their propensity for side reactions such as protodeboronation and trimerization to form boroxines can complicate reaction outcomes and reagent purity.[2] Boronic esters, formed by the condensation of a boronic acid with a diol, serve as highly effective surrogates that mitigate these issues.[1][3] Their increased stability allows for easier purification, more reliable stoichiometry, and broader functional group tolerance in complex synthetic routes.[1]

The Neopentyl Glycol Protecting Group: A Superior Stabilizer

The choice of diol is paramount to the stability and reactivity of the resulting boronic ester. While pinacol is widely used, diols that form six-membered rings, such as neopentyl glycol (2,2-dimethylpropane-1,3-diol), often yield thermodynamically more stable esters.[3] The gem-dimethyl group on the neopentyl glycol backbone introduces steric hindrance that shields the boron center from nucleophilic attack by water, thus slowing the rate of hydrolysis.[3] This structural feature makes neopentyl glycol boronic esters, including the title compound, exceptionally robust intermediates in multi-step synthesis.[2]

Profile of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane

This compound is the neopentyl glycol ester of naphthalene-2-boronic acid. It is a white, crystalline solid at room temperature and serves as a key building block for introducing the naphthalen-2-yl moiety in pharmaceutical and materials science applications.[4][5] Its chemical structure combines the steric advantages of the neopentyl glycol protecting group with the versatile reactivity of an arylboronic ester.

Caption: Structure of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane.

Fundamental Principles of Boronic Ester Stability

The Hydrolytic Equilibrium: The Primary Degradation Pathway

The principal route of degradation for 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in solution is hydrolysis. This is a reversible reaction wherein the ester reacts with water to yield the parent naphthalene-2-boronic acid and neopentyl glycol.[3][6][7] The position of this equilibrium is highly sensitive to the surrounding chemical environment. While neopentyl glycol esters are more resistant to hydrolysis than many other boronic esters, the presence of water will invariably lead to some degree of degradation over time.[2][8]

Caption: The reversible hydrolytic degradation of the boronic ester.

Key Factors Influencing Stability in Solution

The stability of a boronic ester is not an intrinsic constant but a dynamic property influenced by several critical parameters. Understanding these factors is essential for accurate experimental design and reliable process control.

As previously mentioned, the neopentyl glycol moiety provides significant steric protection to the boron atom. Compared to the five-membered ring of a pinacol ester, the six-membered dioxaborinane ring formed with neopentyl glycol is less strained and thermodynamically more stable.[3] Studies have shown that alkyl substituents on the diol backbone slow down transesterification and hydrolysis, leading to a more stable boronic ester.[3]

The solution pH is arguably the most critical factor governing boronic ester stability.[8][9] Boronic acids and esters exist in a pH-dependent equilibrium between a neutral, trigonal (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) form.[10][11] The tetrahedral boronate form is generally more stable in aqueous media.[8][12] The formation of the ester is favored at pH values near the pKa of the boronic acid, where a significant population of the reactive tetrahedral species exists.[10] However, extreme pH conditions, both acidic and basic, can accelerate hydrolysis.[13]

Caption: pH-dependent equilibrium between trigonal and tetrahedral boron species.

The choice of solvent has a profound impact on stability. Protic solvents, particularly water, are reactants in the hydrolysis pathway and will shift the equilibrium towards the boronic acid and diol.[8] Conversely, non-aqueous and aprotic solvents (e.g., THF, acetonitrile, dichloromethane) are essential for preserving the integrity of the ester, as they minimize the primary degradation pathway.[7][14] This is a critical consideration for sample preparation during analytical testing.

While hydrolysis is the most common degradation route, oxidative cleavage of the carbon-boron bond is another potential, albeit less frequent, pathway.[13] Under strongly oxidizing conditions, the C-B bond can be cleaved to form an alcohol (2-naphthol in this case). While this is not typically a concern under standard handling or Suzuki-Miyaura reaction conditions, it should be considered in the presence of strong oxidants or during forced degradation studies.[13]

Analytical Methodologies for Stability Assessment

Overview of Analytical Challenges: The Problem of Method-Induced Degradation

A significant challenge in analyzing boronic esters is their potential to degrade during the analytical process itself.[7][14] This method-induced degradation can lead to an inaccurate assessment of purity, falsely indicating a higher level of the boronic acid impurity than is present in the bulk sample. This is particularly problematic in reversed-phase liquid chromatography (RPLC), where aqueous mobile phases are common.[6][15][16]

Chromatographic Approaches

Despite its challenges, RP-HPLC is a widely accessible technique. Successful analysis requires careful method development to minimize on-column hydrolysis.[15][16][17] The key is to create an environment that is inhospitable to the hydrolysis reaction.

Table 1: Influence of RP-HPLC Parameters on Boronic Ester Hydrolysis

| Parameter | Impact on Hydrolysis | Rationale & Recommendations |

|---|---|---|

| Stationary Phase | High | Free silanol groups on the silica surface can act as Lewis acids, catalyzing hydrolysis.[6][15] Recommendation: Use modern, end-capped columns with low residual silanol activity (e.g., Waters XTerra MS C18).[15][16] |

| Mobile Phase pH | High | Acidic modifiers (e.g., formic or trifluoroacetic acid) can significantly accelerate hydrolysis.[15][16] Recommendation: Operate at neutral pH or, if necessary, use highly basic mobile phases (pH > 11) with appropriate columns, which can stabilize the ester.[14] |

| Sample Diluent | High | Using aqueous or protic diluents (e.g., methanol) can cause significant degradation before injection. Recommendation: Employ non-aqueous, aprotic diluents like acetonitrile or THF.[14] |

| Column Temperature | Minor | While higher temperatures increase reaction rates, the effect on on-column hydrolysis is generally less pronounced than that of the stationary and mobile phases.[15][16] Recommendation: Maintain a consistent, moderate temperature (e.g., 25-30 °C). |

HILIC is an excellent and often superior technique for the analysis of boronic esters.[6][18] HILIC methods utilize a high percentage of organic solvent (typically acetonitrile) in the mobile phase, which effectively suppresses the hydrolysis reaction both in the sample vial and on the column.[6][18] This provides a much more accurate snapshot of the sample's true composition and offers excellent retention and selectivity for both the ester and its more polar boronic acid degradant.[18]

Non-Aqueous Capillary Electrophoresis (NACE)

NACE is a powerful, high-resolution separation technique that is exceptionally well-suited for analyzing labile compounds like boronic esters.[7] By conducting the entire analysis in a non-aqueous background electrolyte, the issue of hydrolysis is completely circumvented. NACE provides highly accurate and precise quantification of the boronic ester and its corresponding acid, making it an ideal technique for reference standard characterization and stability studies where accuracy is paramount.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: In Situ Monitoring

NMR spectroscopy is an indispensable tool for studying the stability of boronic esters directly in solution, without the need for separation.

By dissolving a known amount of the boronic ester in a deuterated solvent mixture (e.g., DMSO-d₆/D₂O), the progress of hydrolysis can be monitored over time.[19] The appearance and integration of characteristic peaks for the hydrolysis products (naphthalene-2-boronic acid and neopentyl glycol) relative to the parent ester allow for direct quantification of the degradation.[19]

¹¹B NMR is uniquely suited to probe the electronic environment of the boron atom.[20][21] It can readily distinguish between the trigonal sp² hybridized boron of the neutral ester and the tetrahedral sp³ hybridized boron of the anionic boronate complex that forms at higher pH.[21] This allows for direct observation of the pH-dependent equilibrium, providing fundamental insights into the stability mechanism.[20]

Experimental Protocols

Protocol for In Situ Monitoring of Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a self-validating system for observing the rate of hydrolysis under controlled conditions.

-

Objective: To quantify the rate of hydrolysis of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in a mixed aqueous/organic solvent system.

-

Materials:

-

5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane (high purity).

-

DMSO-d₆ (99.9 atom % D).

-

Deionized water (or D₂O for deuterium lock).

-

NMR tubes.

-

Internal standard (e.g., 1,3,5-trimethoxybenzene, optional for precise quantification).

-

-

Procedure:

-

Accurately weigh ~10 mg of the boronic ester into a clean vial.

-

Prepare the solvent mixture. A common starting point is a 9:1 (v/v) mixture of DMSO-d₆ and H₂O.

-

Dissolve the ester in 0.6 mL of the solvent mixture. If using an internal standard, add it at this stage.

-

Quickly transfer the solution to an NMR tube.

-

Acquire an initial ¹H NMR spectrum (t=0). Record key parameters: acquisition time, relaxation delay (D1, should be at least 5x T₁ of the slowest relaxing proton for quantification).

-

Store the NMR tube at a constant, recorded temperature (e.g., 25 °C).

-

Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).

-

-

Data Analysis:

-

Identify unique, well-resolved proton signals for the starting ester (e.g., naphthalene protons, neopentyl glycol CH₂ protons) and the hydrolysis products (e.g., neopentyl glycol CH₂ protons, which may shift slightly, and naphthalene protons of the boronic acid).

-

Integrate the signals at each time point.

-

Calculate the percentage of hydrolysis:

-

% Hydrolysis = [Integral(Product) / (Integral(Product) + Integral(Ester))] * 100

-

-

Plot % Hydrolysis vs. Time to determine the degradation kinetics.

-

Protocol for High-Fidelity Analysis using HILIC

This protocol outlines a robust HILIC method to prevent on-column degradation.

Caption: A typical workflow for the analysis of boronic esters using HILIC.

-

Objective: To accurately determine the purity of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane and quantify the corresponding boronic acid impurity.

-

Instrumentation & Materials:

-

HPLC system with UV detector.

-

HILIC column (e.g., ZIC-cHILIC, 3.5 µm, 100 x 4.6 mm).[18]

-

Mobile Phase A: Acetonitrile.

-

Mobile Phase B: Water with 10 mM Ammonium Acetate.

-

Sample Diluent: 100% Acetonitrile.

-

-

Procedure:

-

Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in 100% Acetonitrile.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or lambda max of the naphthalene chromophore).

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-1 min: 95% A

-

1-10 min: Linear gradient from 95% A to 70% A

-

10-12 min: Hold at 70% A

-

12.1-15 min: Return to 95% A and equilibrate.

-

-

-

System Suitability: Inject a standard mixture containing both the ester and the boronic acid to confirm resolution (>2.0) and peak shape.

-

Analysis: Inject the sample solution and integrate the peaks corresponding to the boronic ester and the boronic acid.

-

-

Data Analysis:

-

Calculate the purity of the ester using the area percent method:

-

% Purity = [Area(Ester) / Total Area of All Peaks] * 100

-

-

Summary and Best Practices

The stability of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane in solution is a critical parameter that dictates its effective use in research and development. While its neopentyl glycol backbone provides superior thermodynamic stability compared to other common boronic esters, it remains susceptible to hydrolysis.

Key Takeaways and Recommendations:

-

Primary Risk: Hydrolysis to naphthalene-2-boronic acid and neopentyl glycol is the main degradation pathway.

-

Storage: For long-term stability, the compound should be stored as a solid in a cool, dry environment, protected from moisture. For solution-based stock, use anhydrous, aprotic solvents (e.g., THF, Dioxane) and store under an inert atmosphere (N₂ or Ar).

-

Reaction Conditions: When used in reactions like the Suzuki-Miyaura coupling, the presence of a base and the reaction solvent system will influence the ester's stability and reactivity. Anhydrous conditions are often beneficial.[2]

-

Analytical Best Practices: Method-induced degradation is a major risk.

-

Prefer HILIC or NACE: These techniques minimize or eliminate hydrolysis during analysis, providing the most accurate results.[7][18]

-

Optimize RP-HPLC Carefully: If RP-HPLC must be used, select columns with low silanol activity and avoid acidic mobile phase modifiers.[15][16]

-

Use Aprotic Diluents: Always prepare analytical samples in non-aqueous, aprotic solvents like acetonitrile immediately before analysis.[14]

-

Employ NMR: Use ¹H and ¹¹B NMR for fundamental stability studies and in-situ reaction monitoring.[19][22]

-

By understanding the principles outlined in this guide and implementing the recommended protocols, researchers can confidently handle, analyze, and deploy 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, ensuring the integrity and reproducibility of their scientific outcomes.

References

-

Title: Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. Source: ResearchGate. URL: [Link]

-

Title: Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. Source: ResearchGate. URL: [Link]

-

Title: Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Source: Organic Syntheses. URL: [Link]

-

Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Source: Taylor & Francis. URL: [Link]

-

Title: Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Source: Journal of Pharmaceutical Sciences. URL: [Link]

-

Title: Boronic acid-based dynamic covalent self-healing materials. Source: Journal of Materials Chemistry A. URL: [Link]

-

Title: Internal and external catalysis in boronic ester networks. Source: Semantic Scholar. URL: [Link]

-

Title: Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. Source: PubMed. URL: [Link]

-

Title: Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Source: ResearchGate. URL: [Link]

-

Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Source: NIH National Library of Medicine. URL: [Link]

-

Title: Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Source: ResearchGate. URL: [Link]

-

Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study. Source: ResearchGate. URL: [Link]

-

Title: Strategies for the analysis of highly reactive pinacolboronate esters. Source: PubMed. URL: [Link]

-

Title: A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Source: MDPI. URL: [Link]

-

Title: Chemistry Of Boronic Esters. Source: AA Blocks. URL: [Link]

-

Title: Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. Source: Synfacts. URL: [Link]

-

Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Source: PubMed. URL: [Link]

-

Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Source: ACS Publications. URL: [Link]

-

Title: ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Source: Semantic Scholar. URL: [Link]

-

Title: Selection of boron reagents for Suzuki–Miyaura coupling. Source: Chemical Society Reviews. URL: [Link]

-

Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. Source: ResearchGate. URL: [Link]

-

Title: 5,5-dimethyl-2-(4-methylnaphthalen-1-yl)-1,3,2-dioxaborinane - Structure, Synthesis, Properties. Source: Organo-boron.com. URL: [Link]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. 5,5-Dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane | 627906-96-1 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. aablocks.com [aablocks.com]

- 11. par.nsf.gov [par.nsf.gov]

- 12. researchgate.net [researchgate.net]

- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. rsc.org [rsc.org]

- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

Spectroscopic Profile of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane: A Technical Guide for Advanced Characterization

Introduction

5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, a neopentyl glycol boronate ester of naphthalene-2-boronic acid, is a key building block in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Its stability, solubility, and reactivity make it a valuable reagent for the construction of complex molecular architectures in drug discovery and materials science. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and mechanistic studies. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic data for this compound, complete with experimental protocols and interpretation insights.

Molecular Structure and Properties

| Property | Value |

| Chemical Formula | C₁₅H₁₇BO₂ |

| Molecular Weight | 240.11 g/mol |

| CAS Number | 627906-96-1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane, providing detailed information about the hydrogen, carbon, and boron environments within the molecule.

¹H NMR Spectroscopy

Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.35 | s | 1H | Ar-H |

| 7.89 – 7.80 | m | 4H | Ar-H |

| 7.50 – 7.45 | m | 2H | Ar-H |

| 3.82 | s | 4H | -O-CH₂- |

| 1.08 | s | 6H | -C(CH₃)₂- |

Interpretation:

The ¹H NMR spectrum is characterized by distinct signals for the naphthalene and the neopentyl glycol moieties. The aromatic region (7.45-8.35 ppm) displays a complex multiplet pattern consistent with a 2-substituted naphthalene ring system. The downfield singlet at 8.35 ppm can be attributed to the proton at the C1 position of the naphthalene ring, which is deshielded by the anisotropic effect of the adjacent aromatic ring and the boronate ester group. The multiplet between 7.80 and 7.89 ppm corresponds to the four protons on one of the aromatic rings, while the multiplet at 7.45-7.50 ppm represents the remaining two aromatic protons.

The aliphatic region shows two singlets. The singlet at 3.82 ppm, integrating to four protons, is assigned to the two equivalent methylene (-CH₂-) groups of the neopentyl glycol backbone. The upfield singlet at 1.08 ppm, integrating to six protons, corresponds to the two equivalent methyl (-CH₃) groups of the neopentyl glycol moiety. The sharp singlets for the neopentyl glycol protons indicate free rotation around the C-C bonds and confirm the symmetrical nature of this part of the molecule.

¹³C NMR Spectroscopy

Data:

| Chemical Shift (δ) ppm | Assignment |

| 135.2 | Ar-C |

| 134.8 | Ar-C |

| 132.5 | Ar-C |

| 128.0 | Ar-CH |

| 127.8 | Ar-CH |

| 127.5 | Ar-CH |

| 126.1 | Ar-CH |

| 72.5 | -O-CH₂- |

| 31.9 | -C(CH₃)₂- |

| 22.0 | -C(CH₃)₂- |

Interpretation:

The ¹³C NMR spectrum provides a carbon count that is consistent with the molecular formula. The downfield region (126.1-135.2 ppm) contains the signals for the ten carbons of the naphthalene ring. The quaternary carbons, including the one attached to the boron atom, typically show weaker signals. The signals for the neopentyl glycol moiety appear in the upfield region. The peak at 72.5 ppm is characteristic of the methylene carbons attached to the oxygen atoms in the dioxaborinane ring[1]. The signal at 31.9 ppm corresponds to the quaternary carbon of the neopentyl group, and the peak at 22.0 ppm is assigned to the two equivalent methyl carbons.

¹¹B NMR Spectroscopy

Data:

| Chemical Shift (δ) ppm |

| 23.1 |

Interpretation:

The ¹¹B NMR spectrum displays a single, broad signal at approximately 23.1 ppm. This chemical shift is characteristic of a tri-coordinate boronate ester, where the boron atom is in a trigonal planar geometry and sp² hybridized[2]. The broadness of the signal is due to the quadrupolar nature of the boron nucleus (¹¹B, I = 3/2). This single peak confirms the presence of one type of boron environment in the molecule.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) directly in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing may be applied.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024) is required.

-

¹¹B NMR Acquisition: Acquire the boron spectrum. A moderate number of scans (e.g., 256) is usually sufficient.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Data (High-Resolution Mass Spectrometry - HRMS):

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 241.1445 | 241.1442 |

Interpretation:

The high-resolution mass spectrum shows a protonated molecular ion peak ([M+H]⁺) at an m/z of 241.1442. This is in excellent agreement with the calculated exact mass of 241.1445 for the formula C₁₅H₁₈BO₂⁺, confirming the elemental composition of the molecule. The observation of the molecular ion peak provides direct evidence of the compound's molecular weight.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Conditions: Employ a suitable capillary column (e.g., HP-5MS) and a temperature program to ensure good separation and elution of the compound. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

MS Conditions: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-500) in EI mode.

-

Data Analysis: Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound. Extract the mass spectrum for this peak and analyze the molecular ion and fragmentation pattern.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data (ATR-FTIR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Strong | Aliphatic C-H stretch |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1370 | Strong | B-O asymmetric stretch |

| ~1320 | Strong | B-O symmetric stretch |

| ~1100 | Strong | C-O stretch |

Interpretation:

The IR spectrum of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane shows characteristic absorption bands for both the aromatic and the boronate ester moieties. The bands around 3050 cm⁻¹ are typical for aromatic C-H stretching vibrations, while the strong absorptions around 2950 cm⁻¹ are due to the aliphatic C-H stretches of the methyl and methylene groups of the neopentyl glycol unit.

The key diagnostic peaks for the boronate ester are the strong B-O stretching vibrations. The asymmetric B-O stretch is typically observed around 1370 cm⁻¹, while the symmetric stretch appears near 1320 cm⁻¹[3]. The presence of these strong bands is a clear indication of the dioxaborinane ring. The C-O stretching vibration of the ester is also prominent, usually appearing around 1100 cm⁻¹. The aromatic C=C stretching vibrations are observed around 1600 cm⁻¹.

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft cloth. Collect a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of the solid 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane sample directly onto the ATR crystal, ensuring good contact.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 32 scans to improve the signal-to-noise ratio.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of 5,5-dimethyl-2-(naphthalen-2-yl)-1,3,2-dioxaborinane by ¹H, ¹³C, and ¹¹B NMR, high-resolution mass spectrometry, and FTIR provides a detailed and unambiguous characterization of its molecular structure. The data presented in this guide, along with the outlined experimental protocols, serve as a valuable resource for researchers in synthetic chemistry, drug development, and materials science, enabling confident identification, quality assessment, and further investigation of this important organoboron compound.

References

-

Chen, P.-P., et al. (2015). Unraveling the Dichotomy Exerted by Boron Reagents in Site-Selective Functionalization of C(sp²)– and C(sp³)–OMe Bonds. Journal of the American Chemical Society, 137(42), 13648–13655. [Link]

-

Pasanen, P., & Kolehmainen, E. (1985). 13C NMR Chemical Shifts and Ring Conformations of 2-Hydroxy-1,3,2-dioxaborolane and 2-Hydroxy-1,3,2-dioxaborinane Derivatives. Acta Chemica Scandinavica, Series B, 39, 673-680. [Link]

-

Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Heliyon, 7(1), e06044. [Link]

-

Hartmann, H., & Yu, S. (2022). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A 1H NMR Study. Chemistry, 4(3), 856-874. [Link]

- Horsley, M. A., et al. (2012). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of Bath. (n.d.). How to make an NMR sample. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Dey, A. L. (2022). 11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. Molecules, 27(21), 7298. [Link]

Sources